molecular formula C9H6Br2 B8212355 5,6-dibromo-1H-indene

5,6-dibromo-1H-indene

Cat. No.: B8212355
M. Wt: 273.95 g/mol
InChI Key: ZKNIBHOXVMZFSA-UHFFFAOYSA-N
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Description

5,6-Dibromo-1H-indene: is an organic compound with the molecular formula C9H6Br2 It is a derivative of indene, a bicyclic hydrocarbon, where bromine atoms are substituted at the 5th and 6th positions of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-1H-indene typically involves the bromination of indene. One common method is the reaction of indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indene derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of indene or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products include various substituted indene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include indene-1,2-dione and other oxidized derivatives.

    Reduction Reactions: Products include indene and partially reduced derivatives.

Scientific Research Applications

Chemistry: 5,6-Dibromo-1H-indene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound derivatives are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5,6-dibromo-1H-indene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    5,6-Dichloro-1H-indene: Similar to 5,6-dibromo-1H-indene but with chlorine atoms instead of bromine.

    5,6-Diiodo-1H-indene: Contains iodine atoms at the 5th and 6th positions.

    5,6-Difluoro-1H-indene: Contains fluorine atoms at the 5th and 6th positions.

Uniqueness: this compound is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine, fluorine, or iodine. This affects the compound’s reactivity and the types of reactions it can undergo. Bromine atoms also influence the compound’s physical properties, such as melting point and solubility, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

5,6-dibromo-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNIBHOXVMZFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC(=C(C=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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